molecular formula C9H5BrClNO B1446632 4-Bromo-5-chloroisoquinolin-1-ol CAS No. 1379332-33-8

4-Bromo-5-chloroisoquinolin-1-ol

Cat. No.: B1446632
CAS No.: 1379332-33-8
M. Wt: 258.5 g/mol
InChI Key: WQLDBUJKVGOOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloroisoquinolin-1-ol is a chemical compound belonging to the class of isoquinolinolsThe compound is characterized by its molecular formula, C(_9)H(_5)BrClNO, and a molecular weight of 258.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroisoquinolin-1-ol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinolin-1-ol. The process begins with the preparation of isoquinolin-1-ol, followed by selective bromination at the 4-position and chlorination at the 5-position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloroisoquinolin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino isoquinolines.

Scientific Research Applications

4-Bromo-5-chloroisoquinolin-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloroisoquinolin-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or alter protein functions through covalent modifications. The pathways involved often include signal transduction and metabolic processes, which can lead to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 4-Bromoisoquinolin-1-ol
  • 5-Chloroisoquinolin-1-ol
  • 4,5-Dibromoisoquinolin-1-ol

Comparison: Compared to its analogs, 4-Bromo-5-chloroisoquinolin-1-ol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-bromo-5-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)5-2-1-3-7(11)8(5)6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLDBUJKVGOOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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